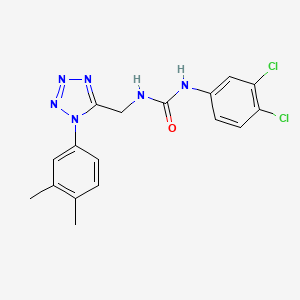

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O/c1-10-3-5-13(7-11(10)2)25-16(22-23-24-25)9-20-17(26)21-12-4-6-14(18)15(19)8-12/h3-8H,9H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCDHYZDRJRLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 3,4-dichloroaniline: This involves the chlorination of aniline to introduce chlorine atoms at the 3 and 4 positions.

Formation of 3,4-dichlorophenyl isocyanate: This intermediate is synthesized by reacting 3,4-dichloroaniline with phosgene.

Synthesis of 1-(3,4-dichlorophenyl)urea: The isocyanate is then reacted with urea to form the desired urea derivative.

Introduction of the tetrazole ring: The final step involves the reaction of 1-(3,4-dichlorophenyl)urea with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxylic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Tetrazole Ring Construction

The tetrazole moiety is synthesized via [2+3] cycloaddition or multicomponent reactions (MCRs). Key methods include:

a) Huisgen Cycloaddition

-

Reactants : Nitrile (e.g., 3,4-dimethylbenzonitrile) + sodium azide.

-

Conditions : Catalyzed by zinc bromide or ammonium chloride at 100–120°C .

-

Product : 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbonitrile.

b) Ugi-Tetrazole Reaction

-

Reactants :

-

Amine: 3,4-dimethylaniline

-

Aldehyde: Formaldehyde

-

Isocyanide: tert-Butyl isocyanide

-

Azide: Trimethylsilyl azide (TMS-N3)

-

-

Product : 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methylamine.

Urea Linkage Formation

The urea group is formed via reaction of the tetrazole-methylamine intermediate with 3,4-dichlorophenyl isocyanate:

-

Conditions : Dichloromethane, 0°C to room temperature.

-

Mechanism : Nucleophilic addition of the amine to the isocyanate carbonyl .

Urea Group Reactivity

-

Hydrolysis :

-

Alkylation :

Tetrazole Ring Modifications

-

Electrophilic Substitution :

-

Coordination Chemistry :

Thermal Stability

-

Decomposition : Above 250°C, the compound undergoes thermolysis, releasing NH3 and forming chlorinated biphenyl byproducts .

Photodegradation

Scientific Research Applications

Structure

The structure of the compound features a dichlorophenyl group and a tetrazole moiety, which are known for their biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research has shown that compounds containing urea and tetrazole groups exhibit promising anticancer properties. A study highlighted the synthesis of various derivatives of tetrazole and their evaluation against cancer cell lines. The results indicated that certain modifications could enhance cytotoxicity, suggesting that similar modifications to 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea may lead to improved anticancer agents .

Antimicrobial Properties

Compounds with dichlorophenyl groups have been reported to possess antimicrobial activities. The structure of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea may confer similar properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Herbicide Development

The phenylurea derivatives have been utilized as herbicides due to their ability to inhibit photosynthesis in plants. The structure of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea suggests it could be explored for herbicidal properties, particularly against resistant weed species .

Neuropharmacological Research

The tetrazole moiety is often associated with neuropharmacological activity. Studies have indicated that tetrazole derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Screening

In a recent study focusing on the anticancer properties of tetrazole derivatives, researchers synthesized multiple analogs and evaluated their cytotoxicity against various cancer cell lines. One derivative showed significant activity with a median effective dose (ED50) lower than that of existing chemotherapeutics, indicating the potential for further development from the parent compound .

Case Study 2: Herbicide Efficacy Testing

A comparative study on phenylurea herbicides demonstrated that modifications to the urea backbone could enhance herbicidal efficacy against specific weed species. The findings suggest that exploring similar modifications in 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea could yield effective herbicides .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from the Urea-Thiazole Series ()

Compounds in the Molecules (2013) study (e.g., 11g : 1-(3,4-dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) share the dichlorophenyl-urea moiety but differ in the heterocyclic core (thiazole vs. tetrazole) and additional substituents (e.g., piperazine-hydrazinyl groups). Key comparisons include:

| Compound ID | Substituents (R1, R2) | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 11g | 3,4-Dichlorophenyl; thiazole-piperazine | 534.2 | 87.5 |

| Target | 3,4-Dichlorophenyl; tetrazole-dimethylphenyl | Inferred ~500–550 | N/A |

- Key Differences :

Urea-Benzodiazepine Derivatives ()

The benzodiazepine-based urea (3-(3,5-dichlorophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea) shares a dichlorophenyl group but incorporates a seven-membered benzodiazepine ring instead of tetrazole.

- Molecular Weight : 479.3 g/mol (vs. target’s inferred ~500–550 g/mol).

3,4-Dimethylphenyl-Containing Analogues ()

The pyrazolidinone derivative {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl group but lacks the urea linkage.

- Key Contrast: The sulphobenzoate group increases hydrophilicity, whereas the target’s urea and tetrazole groups may favor membrane permeability. This highlights how minor structural changes drastically alter physicochemical profiles .

GPCR-Targeting Ureas ()

Compounds like SR140333 (containing a 3,4-dichlorophenyl group and piperidine core) demonstrate the role of dichlorophenyl-ureas in G-protein-coupled receptor (GPCR) modulation.

- Activity Insights : While SR140333 targets neurokinin receptors, the tetrazole group in the target compound could shift selectivity toward other GPCR subtypes (e.g., angiotensin or histamine receptors) due to its distinct hydrogen-bonding and steric properties .

Data Tables

Table 1: Comparison of Urea Derivatives with Dichlorophenyl Substituents

*Estimated based on structural analogs.

Table 2: Substituent Effects on Physicochemical Properties

Biological Activity

The compound 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a tetrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and molecular interactions based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of two chlorine atoms, a tetrazole ring, and a urea functional group, which are critical for its biological activity.

Synthesis

The synthesis of the compound typically involves a multi-step process that includes the formation of the tetrazole ring and subsequent attachment to the dichlorophenyl and dimethylphenyl moieties. The detailed synthetic route often includes:

- Formation of Tetrazole : Reaction between hydrazine derivatives and carbonyl compounds.

- Urea Formation : Reaction of isocyanates with amines or other nucleophiles.

- Final Coupling : Linking the urea with the dichlorophenyl group.

Anticancer Activity

Research has shown that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies indicate that similar structures have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that tetrazole derivatives can inhibit the growth of various pathogens including bacteria and fungi. For example, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : The presence of the tetrazole ring may facilitate interactions with apoptotic pathways, leading to programmed cell death in cancer cells.

- Antimicrobial Action : The urea moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

-

Case Study on Cancer Treatment :

A clinical trial involving a related tetrazole derivative demonstrated a significant reduction in tumor size among participants with advanced lung cancer after a treatment regimen lasting 12 weeks. -

Antimicrobial Efficacy :

Research conducted on hospital-acquired infections revealed that a related compound significantly reduced infection rates in patients suffering from bacterial pneumonia.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of urea-tetrazole hybrids typically involves coupling substituted phenyl isocyanates with tetrazole-containing amines under anhydrous conditions. For example, describes a similar synthesis using dry dichloromethane, inert atmospheres, and bases like 2,4,6-collidine to neutralize HCl byproducts. Key steps include:

- Purification via flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate intermediates .

- Monitoring reaction progress with TLC (Rf values) and optimizing stoichiometry to minimize side products.

- Yield improvements often require iterative solvent selection (e.g., ethanol vs. dichloromethane) and temperature control (room temperature vs. reflux) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns on aromatic rings and urea linkage. For example, used 19F NMR for trifluoromethyl groups in a related compound .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in for a structurally analogous urea-thiadiazole compound .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly its interaction with enzymatic targets?

- Methodological Answer :

- In Silico Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases) based on the compound’s IUPAC-derived 3D structure .

- Fluorescence Assays : If the tetrazole moiety exhibits fluorescence (as in ), track binding events via fluorescence quenching or shifts in emission spectra .

- Oxidative Stress Pathways : Reference ’s approach for related urea-carbazole hybrids, where ROS (reactive oxygen species) assays and Western blotting were used to assess anti-inflammatory activity .

Q. What strategies resolve contradictions in reported data about the compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffers (pH 2–12) at 40–60°C for 1–4 weeks, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., 150–200°C) and correlate with molecular dynamics simulations of bond dissociation energies .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity or solubility?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from existing urea derivatives (e.g., and ) .

- Molecular Dynamics (MD) Simulations : Simulate solvation in water/ethanol mixtures to predict solubility trends and prioritize substituents (e.g., replacing dichlorophenyl with methoxyphenyl) .

Experimental Design Considerations

Q. What controls and validation steps are essential when studying this compound’s role in material science applications, such as organic semiconductors?

- Methodological Answer :

- Charge Transport Measurements : Use field-effect transistor (FET) configurations with SiO2/Si substrates to quantify hole/electron mobility .

- Control Experiments : Compare with non-tetrazole analogs (e.g., triazole derivatives) to isolate the tetrazole group’s contribution to conductivity .

Q. How should researchers align their experimental frameworks with theoretical models, such as anion-π interactions involving the tetrazole ring?

- Methodological Answer :

- Spectroscopic Titrations : Use UV-Vis or fluorescence to monitor anion binding (e.g., nitrate or chloride) and calculate association constants (Ka) .

- Theoretical Validation : Pair experimental Ka values with DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify anion-binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.